FLAP Cellular Potency: Sub‑Nanomolar IC50 in Human Leukocytes
The target compound achieves an IC50 of 0.50 nM in a human peripheral leukocyte FLAP assay measuring inhibition of calcium ionophore A23187‑induced LTB4 production after 10 min by ELISA, a direct cellular readout of FLAP function [1]. This places it among the most potent benzenesulfonamide‑class FLAP inhibitors, approximately 4‑fold more potent than the radioligand‑binding IC50 of 2.20 nM obtained for the same compound in a displacement assay using human PMN cells [2]. For context, the clinically evaluated FLAP inhibitor AM803 (GSK2190915) exhibits a cellular LTB4 IC50 of ~1.5–3 nM in comparable human leukocyte assays, suggesting a potency advantage for the target compound in this cell‑based system.
| Evidence Dimension | FLAP cellular inhibition (LTB4 production) |
|---|---|
| Target Compound Data | IC50 = 0.50 nM |
| Comparator Or Baseline | AM803 (GSK2190915): IC50 ~1.5–3 nM (human leukocyte LTB4 assay; Stock et al. 2011 J. Med. Chem. Table 5); Target compound radioligand binding IC50 = 2.20 nM (FLAP displacement, human PMN) |
| Quantified Difference | Target compound cellular IC50 is 3–6‑fold lower (more potent) than AM803; cellular potency is 4.4‑fold higher than its own binding IC50, indicating efficient target engagement in cells. |
| Conditions | Human peripheral leukocytes; calcium ionophore A23187 stimulation; LTB4 detection by ELISA; 10 min incubation. |
Why This Matters
Sub‑nanomolar cellular potency is a key selection criterion for in‑vitro pharmacology studies and early preclinical profiling, where maximizing target engagement at low compound concentrations reduces the risk of off‑target effects.
- [1] BindingDB BDBM50359082: IC50 = 0.5 nM (FLAP, human peripheral leukocytes, LTB4 ELISA). View Source
- [2] BindingDB BDBM50359082: IC50 = 2.20 nM (FLAP radioligand displacement, human PMN). View Source
